molecular formula C10H12N4 B3174202 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine CAS No. 952182-09-1

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine

Cat. No.: B3174202
CAS No.: 952182-09-1
M. Wt: 188.23 g/mol
InChI Key: DNYHELOFUUVGMB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. It has been shown to interact with transforming growth factor-β activated kinase (TAK1), inhibiting its enzymatic activity at nanomolar concentrations . This interaction is significant because TAK1 is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. The inhibition of TAK1 by this compound leads to the suppression of key signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3 .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In multiple myeloma cells, this compound inhibits cell growth and induces apoptosis by suppressing the expression of key regulators such as PIM2, MYC, Mcl1, IRF4, and Sp1 . Additionally, it affects cell signaling pathways, including the PI3K-Akt-mTOR pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of TAK1, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby blocking the activation of several signaling pathways. The compound also influences gene expression by modulating the activity of transcription factors such as NF-κB and STAT3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, including proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .

Preparation Methods

The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine typically involves a multi-step process. One common synthetic route includes the nucleophilic aromatic substitution (SNAr) reaction at the C6 position of the imidazo[1,2-b]pyridazine core. This is followed by a Suzuki–Miyaura cross-coupling reaction with aromatic boronic acid substrates to obtain the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fusion of the imidazo[1,2-b]pyridazine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-7-13(6-1)10-4-3-9-11-5-8-14(9)12-10/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYHELOFUUVGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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